N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide
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Overview
Description
The compound appears to be a derivative of benzothiazole, which is a heterocyclic compound1. Benzothiazoles are known for their wide range of applications in the field of medicine and agriculture due to their bioactive properties1.
Synthesis Analysis
Benzothiazoles can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with a carboxylic acid1. However, the specific synthesis process for your compound would depend on the exact substituents and their positions1.Molecular Structure Analysis
The molecular structure of a similar compound, N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,6-difluorobenzamide, has a molecular formula of C16H10F2N2O3S and an average mass of 348.324 Da2.
Chemical Reactions Analysis
The chemical reactions of benzothiazoles depend on the substituents present on the benzothiazole ring. They can undergo a variety of reactions including alkylation, acylation, halogenation, nitration, and sulfonation1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For instance, a similar compound, 6,7-dihydro [1,4]dioxino [2,3-f] [1,3]benzothiazol-2-ylamine, is known to have good solubility in organic solvents3.Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
The study of antioxidants is crucial in various fields, including medicine, due to their potential to mitigate oxidative stress-related diseases. In research involving benzothiazole derivatives, studies like the one by Ilyasov et al. (2020) have explored the reaction pathways underlying the ABTS/potassium persulfate decolorization assay, a prominent method for assessing antioxidant capacity. This review elucidates two principal reaction pathways for antioxidants, highlighting the complexity of interactions between such compounds and radicals like ABTS•+ (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Therapeutic Potential and Patent Landscape
The therapeutic landscape of benzothiazole derivatives spans various biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties. Kamal, Hussaini Syed, and Mohammed (2015) provide an extensive review of the patents filed for benzothiazole-based chemotherapeutic agents, underscoring the structural simplicity of 2-arylbenzothiazoles and their development for cancer treatment. This review not only highlights the versatility of the benzothiazole nucleus in drug discovery but also its growing importance in developing new therapeutic agents (Kamal, Hussaini Syed, & Mohammed, 2015).
Broad Spectrum of Pharmacological Activities
Benzothiazole derivatives are noted for their wide range of pharmacological effects, from anticancer and antibacterial activities to their roles in anti-inflammatory and analgesic applications. A comprehensive review by Keri et al. (2015) systematically discusses the current developments of benzothiazole-based compounds across medicinal chemistry. This review encapsulates the diversity of pharmacological activities offered by BTA derivatives, emphasizing their potential as therapeutic agents for various diseases and conditions, highlighting their high therapeutic potency and structural diversity (Keri, Patil, Patil, & Budagumpi, 2015).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety4.
Future Directions
Benzothiazoles and their derivatives are a subject of ongoing research due to their wide range of biological activities. Future research may focus on the development of new synthetic methods and the discovery of new biological activities1.
Please note that this information is based on similar compounds and may not be directly applicable to “N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide”. For accurate information, specific studies on this compound would be needed.
properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S2/c1-2-27(22,23)12-5-3-4-11(8-12)17(21)20-18-19-13-9-14-15(10-16(13)26-18)25-7-6-24-14/h3-5,8-10H,2,6-7H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVWJKHKHKPRFHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=CC4=C(C=C3S2)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
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